molecular formula C18H16O7 B158303 Trypacidin CAS No. 1900-29-4

Trypacidin

Cat. No. B158303
CAS RN: 1900-29-4
M. Wt: 344.3 g/mol
InChI Key: KMZYINVXZDQCKC-UHFFFAOYSA-N
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Description

Trypacidin is a conidia-bound metabolite produced by the opportunistic human pathogen Aspergillus fumigatus . It is known for its antiprotozoal activity and potential role in the infection process . The biosynthetic gene cluster for trypacidin has been identified within an orphan gene cluster in A. fumigatus .


Synthesis Analysis

The genes encoding the biosynthesis enzymes of trypacidin reside within an orphan gene cluster in A. fumigatus . Genome mining identified tynC as an uncharacterized polyketide synthase with high similarity to known enzymes, whose products are structurally related to trypacidin . Gene deletion of tynC resulted in the complete absence of trypacidin production, which was fully restored when the mutant strain was complemented with the wild-type gene .


Molecular Structure Analysis

Trypacidin’s formal name is (−)-4,6′-dimethoxy-6-methyl-3,4′-dioxo-spiro[benzofuran-2(3H),1′-[2,5]cyclohexadiene]-2′-carboxylic acid, methyl ester . Its molecular formula is C18H16O7 .


Chemical Reactions Analysis

Trypacidin was found to be the most toxic compound among those tested, decreasing cell viability and triggering cell lysis . This toxicity was observed in the same concentration range on human bronchial epithelial cells .


Physical And Chemical Properties Analysis

Trypacidin is a solid substance . Its molecular weight is 344.3 .

Scientific Research Applications

1. Antagonistic Activity Against Vibrio Parahaemolyticus

  • Summary of Application: Trypacidin, derived from marine Aspergillus fumigatus, has been found to have antagonistic activity against Vibrio parahaemolyticus, a pathogenic bacteria in mariculture animals . This study aimed to investigate the antagonistic activity and mode of action of trypacidin against Vibrio parahaemolyticus .
  • Methods of Application: The minimal inhibitory concentration and minimal bactericidal concentration of trypacidin against V. parahaemolyticus were determined . The effects of trypacidin on cell wall permeability and integrity, cell membrane permeability, and morphological alterations were also studied .
  • Results: The minimal inhibitory concentration and minimal bactericidal concentration of trypacidin against V. parahaemolyticus were 31.25 and 62.5 μg/mL, respectively . Trypacidin remarkably inhibited the growth of V. parahaemolyticus and had a strong destructive effect on cell wall permeability and integrity, cell membrane permeability, and morphological alterations .

2. Antiphagocytic Activity in Aspergillus Fumigatus

  • Summary of Application: The gene cluster encoding for the biosynthesis of the conidia-bound metabolite trypacidin in Aspergillus fumigatus has been identified . Trypacidin has antiprotozoal activity and may play a role in the infection process .
  • Methods of Application: A gene deletion experiment was conducted to confirm the role of the tynC gene in trypacidin production . Interaction studies were conducted between A. fumigatus conidia, wild-type and tynC knock-out, with murine alveolar macrophages MH-S .
  • Results: Gene deletion of tynC resulted in the complete absence of trypacidin production, which was fully restored when the mutant strain was complemented with the wild-type gene . The tynC deletion mutant conidia were more frequently phagocytosed than those of the parental wild-type strain .

Safety And Hazards

Trypacidin is cytotoxic to lung cells . It decreases cell viability and triggers cell lysis . Both macrophages and amoebae were also sensitive to trypacidin .

Future Directions

With the emergence of CRISPR/Cas9-based genome editing technology, the broader exploration of industrially important secondary metabolites like trypacidin has been made possible . This advanced technique has revolutionized genetic research and enabled the exploitation and discovery of new bioactive compounds from filamentous fungi .

properties

IUPAC Name

methyl 4,5'-dimethoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-9-5-12(22-2)15-13(6-9)25-18(16(15)20)11(17(21)24-4)7-10(19)8-14(18)23-3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZYINVXZDQCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C3(O2)C(=CC(=O)C=C3OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940533
Record name Methyl 4,6'-dimethoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trypacidin

CAS RN

1900-29-4
Record name Trypacidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1900-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(benzofuran-2(3H),1'-(2,5)cyclohexadiene)-2'-carboxylic acid, 4,6'-dimethoxy-6-methyl-3,4'-dioxo-, methyl ester, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4,6'-dimethoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
560
Citations
T Gauthier, X Wang, J Sifuentes Dos Santos… - PloS one, 2012 - journals.plos.org
… Trypacidin was the most toxic, decreasing cell viability and triggering cell lysis, both effects occurring at an IC 50 close to 7 µM. Trypacidin … In the first hour of exposure, trypacidin initiates …
Number of citations: 104 journals.plos.org
WB Turner - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
IN the course of an examination of the metabolites of Aspergillus fumigatus we have isolated from the mycelium two related compounds, Cl8Hl, O7, mp 230-238', and C18H,, 07, mp 198-…
Number of citations: 18 pubs.rsc.org
DJ Mattern, H Schoeler, J Weber… - Applied microbiology …, 2015 - Springer
… Gene deletion of tynC resulted in the complete absence of trypacidin production, which was … to trypacidin. Therefore, our results suggest that the conidium-bound trypacidin could have …
Number of citations: 56 link.springer.com
D Hagiwara, K Sakai, S Suzuki, M Umemura… - PloS one, 2017 - journals.plos.org
… An RNA-sequencing analysis revealed that the transcription level of the trypacidin (tpc) … , trypacidin was abundant in the conidia from the 25C culture, whereas there was little trypacidin …
Number of citations: 74 journals.plos.org
S Guo, Z Zhang, X Xu, J Cai, W Wang, L Guo - 3 Biotech, 2022 - Springer
This study aimed to investigate the antagonistic activity and mode of action of trypacidin from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus. Results indicated …
Number of citations: 4 link.springer.com
J Balan, L Ebringer, P Nemec, Š Kováč… - The Journal of …, 1963 - jstage.jst.go.jp
… Trypanosoma cruzi, and we named it trypacidin. Besides trypacidin, this strain produced at least … In this paper are described the isolation method of trypacidin as well as some physical, …
Number of citations: 34 www.jstage.jst.go.jp
D Wakana, N Inoue, H Takeda, T Hosoe - Advances in Microbiology, 2022 - scirp.org
We examined the production of fungal metabolites as biological responses to 120 crude drugs by culturing the filamentous fungus Aspergillus fumigatus CBS101355 with crude drugs …
Number of citations: 2 www.scirp.org
J Balan, L Ebringer, P Nemec - Naturwissenschaften, 1964 - Springer
… ), 2) trypacidin, a new antibiotic was discovered and isolated from a strain of Aspergillus fumigatus a). Trypacidin is a … By a dose of 75 mg of trypacidin per kg of body weight administered …
Number of citations: 7 link.springer.com
WE Gutteridge, J Knowler… - The Journal of …, 1969 - Wiley Online Library
Development of a suitable tissue cell system for the growth of T. cruzi required the production of infective metacyclic trypanosomes and tissues which these forms could infect. Human …
Number of citations: 77 onlinelibrary.wiley.com
T Gauthier, X Wang, J Sifuentes Dos Santos… - Aspergillus …, 2012 - academia.edu
… Trypacidin was the most toxic, decreasing cell viability and triggering cell lysis, both effects occurring at an IC50 close to 7 цM. Trypacidin … In the first hour of exposure, trypacidin initiates …
Number of citations: 1 www.academia.edu

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